2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials would include 4-chlorobenzyl chloride and 4-chlorobenzaldehyde.
-
Methylation: : The methyl group is introduced via alkylation, often using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.
Substitution: The chlorophenyl groups are susceptible to nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Products include 2-(4-phenyl)-4-[(4-phenyl)methoxy]-5-methyl-1,3-thiazole.
Substitution: Products vary depending on the nucleophile used, such as 2-(4-aminophenyl)-4-[(4-aminophenyl)methoxy]-5-methyl-1,3-thiazole.
Scientific Research Applications
2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. The presence of chlorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the thiazole ring may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-1,3-thiazole: Lacks the methyl group, potentially altering its reactivity and biological activity.
2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methoxy]-5-methyl-1,3-thiazole: Substitution of one chlorophenyl group with a methoxyphenyl group, which may affect its chemical properties and applications.
2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-ethyl-1,3-thiazole: Replacement of the methyl group with an ethyl group, influencing its steric and electronic properties.
Uniqueness
The unique combination of two 4-chlorophenyl groups, a methoxy group, and a methyl group in 2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications. Its structural features allow for diverse chemical modifications, enabling the exploration of new derivatives with potentially enhanced activities.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NOS/c1-11-16(21-10-12-2-6-14(18)7-3-12)20-17(22-11)13-4-8-15(19)9-5-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZIKJNMHSNTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.